M-Toluidine-2,4,6-D3
Overview
Description
M-Toluidine-2,4,6-D3 is a deuterium-labeled compound, primarily used as an internal standard and analytical reference material in scientific experiments. It is a stable isotope-labeled version of m-toluidine, which is an aromatic amine. The molecular formula of this compound is C7H6D3N, and it has a molecular weight of 110.17 g/mol .
Scientific Research Applications
M-Toluidine-2,4,6-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze environmental samples.
Biology: Employed in metabolic studies to trace the pathways and interactions of m-toluidine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing m-toluidine derivatives.
Industry: Utilized in the production of dyes, pesticides, and other organic chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
M-Toluidine-2,4,6-D3 can be synthesized through the deuteration of m-toluidine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to facilitate the exchange .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous addition of the diazonium salt of meta-tolylamine to diluted sulfuric acid, followed by reaction at elevated temperatures. The concentration of sulfuric acid is controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
M-Toluidine-2,4,6-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Major Products
Oxidation: Nitro-m-toluidine
Reduction: m-Toluidine
Substitution: Various substituted m-toluidine derivatives depending on the reagent used
Mechanism of Action
M-Toluidine-2,4,6-D3 exerts its effects primarily through its interactions with molecular targets in biological systems. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. In electrophilic aromatic substitution reactions, the amino group in m-toluidine is strongly activating and ortho- and para-directing, facilitating the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
- o-Toluidine (2-methylaniline)
- p-Toluidine (4-methylaniline)
- Aniline (phenylamine)
Uniqueness
M-Toluidine-2,4,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more accurate quantification and analysis in mass spectrometry and NMR spectroscopy compared to its non-deuterated counterparts .
Properties
IUPAC Name |
2,4,6-trideuterio-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYPMNFTHPTTDI-QGZYMEECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301254 | |
Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68408-23-1 | |
Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68408-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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